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Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve
alterations to the underlying DNA sequence. These modifications, including histone acetylation
and DNA methylation, play a crucial role in regulating cellular processes and are increasingly
recognized as key drivers in various diseases, including cancer. The study of these
modifications has opened new avenues for therapeutic intervention.

NI-57 is a potent and selective chemical probe for the bromodomain and PHD finger (BRPF)
family of proteins, specifically BRPF1, BRPF2, and BRPF3. BRPF proteins are critical
scaffolding components of histone acetyltransferase (HAT) complexes, such as the
MOZ/MORF complex. These complexes are responsible for acetylating histones, a key
epigenetic mark associated with transcriptional activation. The bromodomain of BRPF proteins
acts as a "reader" of acetylated lysine residues on histones, tethering the HAT complex to
chromatin and facilitating further acetylation and gene expression.

By inhibiting the BRPF bromodomain, NI-57 disrupts the interaction between the BRPF-
containing HAT complexes and acetylated chromatin. This leads to a reduction in histone
acetylation at specific loci and subsequent modulation of gene expression. Consequently, NI-57
serves as a valuable tool for elucidating the role of BRPF proteins and histone acetylation in
health and disease. These application notes provide detailed protocols for utilizing NI-57 to
study epigenetic modifications and their functional consequences.
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Quantitative Data

Target Kd (nM) (ITC) IC50 (nM) (AlphaScreen)
BRPF1B 31 114

BRPF2 (BRD1) 108 619

BRPF3 408 Not Reported

BRD9 >1000 Not Reported

ITC: Isothermal Titration

Calorimetry

AlphaScreen: Amplified
Luminescent Proximity

Homogeneous Assay

Data sourced from Tocris
Bioscience and the Structural

Genomics Consortium.[1][2]

Table 2: Cellular Activity of NI-57
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Assay Cell Type Target Effect IC50 (pM)
Dose-dependent
displacement
NanoBRET™ HEK293 BRPF1B ) 0.07
from histone
H3.3
Reduced
FRAP Uu20S BRPF1B, BRD1 recovery time -
from chromatin
Increased
CETSA HEK293 BRPF1B . -
thermal stability
Primary Murine
Bone Marrow Inhibition of
Osteoclast ] ]
Cells, Human BRPF family RANKL-induced Not Reported

Differentiation ]
Primary

Monocytes

differentiation

NanoBRET™:
Bioluminescence
Resonance

Energy Transfer

FRAP:
Fluorescence
Recovery After

Photobleaching

CETSA: Cellular
Thermal Shift
Assay

Data sourced
from the
Structural
Genomics
Consortium and

related
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BRPFL1 signaling pathway and mechanism of NI-57 action.

Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation

This protocol is for assessing changes in global histone acetylation levels upon treatment with
NI-57.

Materials:
o Cell culture reagents

e NI-57 (and vehicle control, e.g., DMSO)
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¢ Histone extraction buffer

e Protein assay reagent (e.g., BCA)

o SDS-PAGE gels (15% recommended for histone resolution)

o Transfer apparatus and membranes (PVDF or 0.2 um nitrocellulose)

» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys14), anti-total Histone H3)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere
overnight. Treat cells with various concentrations of NI-57 or vehicle control for the desired
time (e.g., 24 hours).

» Histone Extraction: Harvest cells and perform histone extraction using an acid extraction
method or a commercial Kit.

e Protein Quantification: Determine the protein concentration of the histone extracts using a
compatible protein assay.

o SDS-PAGE: Prepare samples by diluting 5-10 g of histone extract in loading buffer. Boll
samples at 95°C for 5 minutes. Load samples onto a high-percentage SDS-PAGE gel and
run until adequate separation is achieved.

» Protein Transfer: Transfer the separated proteins to a membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in
blocking buffer overnight at 4°C with gentle agitation.
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e Washing: Wash the membrane three times for 10 minutes each with TBST.

e Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Washing: Repeat the washing step.

o Detection: Add the chemiluminescent substrate and visualize the bands using an imaging
system.

e Analysis: Quantify the band intensities and normalize the acetylated histone signal to the
total histone signal.

Protocol 2: Chromatin Immunoprecipitation (ChlIP)
followed by qPCR

This protocol is for examining the enrichment of specific histone acetylation marks at the
promoter regions of target genes.

Materials:

e Cell culture reagents

¢ NI-57 (and vehicle control)

o Formaldehyde (for crosslinking)

e Glycine (to quench crosslinking)

» Lysis and sonication buffers

e Sonicator

» Antibodies for ChIP (e.g., anti-acetyl-Histone H3 (Lys14), IgG control)
e Protein A/G magnetic beads

e \Wash buffers
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Elution buffer

RNase A and Proteinase K

DNA purification kit

gPCR primers for target gene promoters and control regions

gPCR master mix and instrument
Procedure:

o Cell Treatment and Crosslinking: Treat cells with NI-57 or vehicle. Crosslink proteins to DNA
by adding formaldehyde directly to the culture medium and incubating. Quench the reaction
with glycine.

¢ Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an
average size of 200-1000 bp using sonication.

e Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin
overnight at 4°C with the specific antibody or an IgG control.

o Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin
complexes.

e Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to
remove non-specific binding.

» Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the
crosslinks by incubating at 65°C with NaCl.

o DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin
column or phenol-chloroform extraction.

e (PCR Analysis: Perform qPCR using primers specific to the promoter regions of interest and
a negative control region.
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Data Analysis: Calculate the enrichment of the histone mark at the target loci relative to the
input and the 1gG control.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of NI-57 on cell proliferation and viability.

Materials:

Cell culture reagents

NI-57

96-well opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells
per well in 100 pL of medium. Incubate overnight.

Compound Treatment: Prepare serial dilutions of NI-57. Add the desired concentrations of
the compound to the wells. Include vehicle-only control wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room
temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the
substrate vial.

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate
to room temperature for 30 minutes. Add 100 pL of the reconstituted CellTiter-Glo® Reagent
to each well.
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» Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

e Measurement: Measure the luminescence using a plate-reading luminometer.

o Data Analysis: Plot the luminescent signal against the compound concentration and
determine the IC50 value.

Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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